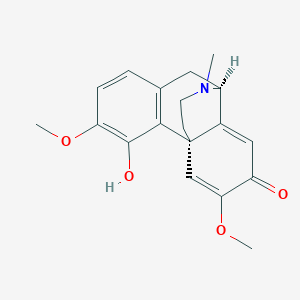

Sinoacutine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRUVGBZQJVTF-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026889 | |

| Record name | Sinoacutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-18-0 | |

| Record name | Salutaridine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinoacutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4090-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALUTARIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UOY4F98SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies for Sinoacutine

Sinoacutine is found in several plant species, with significant research centered on its isolation from Stephania yunnanensis and Sinomenium acutum. These plants have a history of use in traditional medicine and serve as primary sources for obtaining this compound for scientific investigation.

Botanical Sources and Geographical Distribution for Research Purposes

Stephania yunnanensis H. S. Lo is a traditional Chinese herbal medicine primarily found in the Yunnan province of China. alliedacademies.orgnih.gov It is recognized as a significant botanical source of this compound. alliedacademies.orgtaylorandfrancis.com This plant is utilized in folk medicine by various ethnic groups in Southwest China, including the Yi and Dai communities, for its antipyretic, analgesic, and anti-inflammatory properties. nih.govtaylorandfrancis.com For research purposes, the root tuber of Stephania yunnanensis is the primary part of the plant used for the isolation of this compound. nih.gov Specimens for scientific study have been collected from locations such as Yun county in Yunnan Province. nih.gov

Sinomenium acutum (Thumb.) Rehd. et Wils., a climbing plant native to Japan and China, is another well-documented source of this compound. tandfonline.combiomol.comwikipedia.org The stems and rhizomes of this plant are used for extracting the compound. taylorandfrancis.comnih.gov Traditionally, decoctions of the root and stem have been used in the Far East for conditions like neuralgia and rheumatoid arthritis. nih.gov Research materials are often sourced from various growing regions and wholesale herbal markets. wikipedia.org

Besides the two primary sources, this compound has been identified in other plant species. For instance, it has been found in Cassytha filiformis, a parasitic vine. caymanchem.com Another reported source is Stephania cephalantha. nih.gov The presence of this compound in these and potentially other species indicates a broader distribution within the plant kingdom than initially recognized.

Table 1: Botanical Sources of this compound for Research

| Plant Species | Primary Part Used | Geographical Location of Research Samples |

|---|---|---|

| Stephania yunnanensis | Root Tuber | Yunnan Province, China alliedacademies.orgnih.gov |

| Sinomenium acutum | Stems and Rhizomes | China and Japan taylorandfrancis.comwikipedia.orgnih.gov |

| Cassytha filiformis | Not Specified | Not Specified caymanchem.com |

Extraction and Purification Techniques for this compound

The isolation of this compound from plant materials involves a multi-step process that typically begins with solvent-based extraction followed by chromatographic purification.

Solvent-Based Extraction Approaches from Plant Materials

Solvent extraction is the initial step to separate crude alkaloids from the plant matrix. The choice of solvent is crucial for achieving high extraction efficiency.

Ethanol Extraction : A common method involves the use of ethanol. For example, dried and crushed powder of Stephania yunnanensis has been extracted with 95% ethanol. alliedacademies.org The resulting extract is then concentrated under reduced pressure. alliedacademies.org Similarly, reflux extraction with 50% aqueous ethanol has been employed for Sinomenium acutum. mdpi.com

Methanol Extraction : Methanol is another effective solvent. The methanolic extract of Sinomenium acutum stems and rhizomes has been used as the starting material for isolating this compound. nih.gov

Multi-Solvent Fractionation : Following the initial extraction, a liquid-liquid extraction process using solvents of varying polarity is often performed to partition the components. An aqueous suspension of the crude extract from Stephania yunnanensis has been sequentially extracted with petroleum ether, ethyl acetate, and n-butanol to yield different fractions. alliedacademies.org

Table 2: Solvents Used in the Extraction of this compound

| Plant Source | Solvent(s) | Extraction Method |

|---|---|---|

| Stephania yunnanensis | 95% Ethanol | Soaking/Reflux alliedacademies.org |

| Stephania yunnanensis | Petroleum ether, Ethyl acetate, n-butanol | Sequential extraction of aqueous suspension alliedacademies.org |

| Sinomenium acutum | 50% Aqueous Ethanol | Reflux mdpi.com |

Chromatographic Isolation Methodologies

After obtaining a crude extract rich in alkaloids, various chromatographic techniques are utilized to isolate and purify this compound.

Silica Gel Column Chromatography : This is a fundamental technique used for the separation of alkaloids. In the isolation from Stephania yunnanensis, silica gel chromatography was employed to process the alkaloidal constituents. alliedacademies.org

Centrifugal Partition Chromatography (CPC) : This support-free liquid-liquid chromatography technique has been successfully applied for the preparative isolation of compounds from Sinomenium acutum. nih.govmdpi.com For instance, a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water was used to yield high-purity sinomenine (B1681799), a related alkaloid, suggesting its applicability for this compound. nih.gov

Other Chromatographic Methods : Alumina and Sephadex LH-20 chromatography have also been used in the separation process of alkaloids from Stephania yunnanensis. alliedacademies.org Following initial separation, semi-preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification of the isolated fractions. mdpi.com

Table 3: Chromatographic Techniques for this compound Isolation

| Technique | Stationary/Support Phase | Mobile Phase/Solvent System Example | Plant Source Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradients of solvents like petroleum ether-ethyl acetate alliedacademies.org | Stephania yunnanensis alliedacademies.org |

| Column Chromatography | Alumina | Not Specified | Stephania yunnanensis alliedacademies.org |

| Column Chromatography | Sephadex LH-20 | Not Specified | Stephania yunnanensis alliedacademies.org |

| Centrifugal Partition Chromatography (CPC) | Liquid (support-free) | n-hexane/ethyl acetate/methanol/water (1:6:2:8 v/v/v/v) with 0.1% triethylamine nih.gov | Sinomenium acutum nih.gov |

Centrifugal Partition Chromatography (CPC) Applications

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that utilizes a strong centrifugal force to immobilize a liquid stationary phase while a liquid mobile phase is passed through it. wikipedia.orgbiopharminternational.com This method is particularly advantageous for the separation of natural products from crude extracts because it avoids the use of solid stationary phases, which can be irreversibly degraded by impurities. wikipedia.org

In the context of isolating alkaloids from Sinomenium acutum, CPC has been effectively employed. Bioactivity-guided isolation procedures have utilized CPC to fractionate plant extracts, leading to the successful separation of various alkaloids. doaj.orgmdpi.com The selection of an appropriate two-phase solvent system is critical for achieving high resolution. For instance, a solvent system composed of n-butanol–acetonitrile (B52724)–water has been used effectively in a dual-mode operation (ascending to descending) to achieve high recovery rates of the separated compounds. mdpi.com

While studies may focus on a range of alkaloids from a single source, the principles and methods are directly applicable to the isolation of this compound. The technique's efficiency is demonstrated by its ability to yield distinct fractions containing specific alkaloids from a complex initial extract. mdpi.comnih.gov

Table 1: Example of a CPC Solvent System for Alkaloid Isolation from Sinomenium acutum

| Parameter | Details |

|---|---|

| Technique | Centrifugal Partition Chromatography (CPC) |

| Solvent System | n-butanol–acetonitrile–water (10:2:8, v/v/v) |

| Additive | 0.5% triethylamine |

| Mode of Operation | Dual mode (ascending to descending) |

| Outcome | High-resolution separation of alkaloid fractions with high recovery rate (>99%) mdpi.com |

High-Performance Liquid Chromatography (HPLC) in Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the final purification stages of this compound and for verifying its purity. selleckchem.com Following initial fractionation by methods like CPC, semi-preparative HPLC is often employed to isolate individual compounds from the enriched fractions. mdpi.com

The process involves using a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation occurs as different components in the mixture interact differently with the adsorbent material.

Research on the constituents of Sinomenium acutum demonstrates the use of semi-preparative HPLC to purify active fractions obtained from CPC. mdpi.com This subsequent purification step is crucial for obtaining individual alkaloids, including this compound, at a high degree of purity. The purity of the final isolated compound is typically confirmed using analytical HPLC, which can achieve purity levels of 99% or higher for this compound. selleckchem.com HPLC fingerprinting is also used as a guide throughout the isolation process to track the presence of target compounds in different fractions. nih.gov

Table 2: HPLC Applications in Alkaloid Purification

| Application | Technique | Details |

|---|---|---|

| Purification | Semi-preparative HPLC | Used to purify fractions from initial separation steps (e.g., CPC) to yield pure alkaloids. mdpi.com |

| Purity Analysis | Analytical HPLC | Confirms the final purity of the isolated this compound, often achieving ≥99%. selleckchem.com |

| Process Guidance | HPLC Fingerprinting | Monitors the presence and distribution of target compounds throughout the extraction and fractionation workflow. nih.gov |

Preparative Chromatography Techniques for Alkaloid Separation

Preparative chromatography is a broad category of techniques aimed at isolating larger quantities of a substance for further use, as opposed to analytical chromatography which focuses on identification and quantification. mpg.de Besides CPC and HPLC, other preparative methods like High-Speed Counter-Current Chromatography (HSCCC) and traditional silica gel column chromatography are widely used for alkaloid separation. nih.govbjmu.edu.cn

HSCCC, like CPC, is a liquid-liquid separation method that avoids solid supports. It has been successfully applied to the preparative separation of various alkaloids from complex mixtures, such as those from Aconitum sinomontanum and the traditional Chinese medicine ChanSu. researchgate.netresearchgate.net This technique uses a stepwise elution with specific two-phase solvent systems to separate structurally similar compounds in a single run. nih.gov

Silica gel column chromatography is a more traditional solid-liquid chromatography method. It separates components based on their different affinities for the silica gel adsorbent. bjmu.edu.cn While effective, it can sometimes lead to the loss of target compounds compared to liquid-liquid methods. researchgate.net Nonetheless, it is often used as an initial purification step to separate a crude extract into less complex fractions before further purification by more advanced techniques like semi-preparative HPLC. bjmu.edu.cn The choice of technique depends on the specific alkaloids being targeted and the complexity of the source material.

Biosynthetic Pathways of Sinoacutine and Enzymatic Mechanisms

Precursor Compounds in Sinoacutine Biosynthesis

The journey to this compound begins with the central BIA pathway, which gives rise to the pivotal intermediate, reticuline (B1680550). The stereochemistry of this precursor is a critical determinant for the final alkaloid products.

Investigation of (S)-Reticuline and (R)-Reticuline as Key Intermediates

Reticuline exists in two enantiomeric forms, (S)-reticuline and (R)-reticuline, both of which serve as crucial branch-point intermediates in the biosynthesis of a vast array of BIAs. nih.govfrontiersin.org this compound is specifically biosynthesized from (S)-reticuline. nih.govingentaconnect.com In contrast, its diastereomer, salutaridine (B1681412), a precursor to morphine, is derived from (R)-reticuline. nih.govpnas.org The phenol-coupling reaction of (S)-reticuline, catalyzed by specific enzymes, leads to the formation of this compound, among other products. nih.govingentaconnect.comebi.ac.uknih.gov Studies have shown that while some enzymes can act on both enantiomers, the resulting products are stereochemically distinct and lead down different biosynthetic pathways. For instance, feeding experiments have demonstrated that while (R)-reticuline can be converted to thebaine, an intermediate in morphine biosynthesis, this compound derived from (S)-reticuline is not incorporated into this pathway. researchgate.net The epimerization of (S)-reticuline to (R)-reticuline is a key step for the synthesis of morphinan (B1239233) alkaloids in plants like Papaver somniferum (opium poppy), a process that does not occur in plants like Sinomenium acutum, which primarily produce alkaloids derived from (S)-reticuline. frontiersin.org

Early Stage Biosynthesis of Benzylisoquinoline Alkaloids (BIAs)

The biosynthesis of all BIAs, including the precursor reticuline, starts from the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the first committed intermediate in the BIA pathway. oup.comnih.gov A series of subsequent enzymatic steps, including methylation and hydroxylation reactions, convert (S)-norcoclaurine into the central intermediate, (S)-reticuline. nih.gov This common pathway is foundational for the production of a wide diversity of BIA structures found across various plant families, such as Papaveraceae, Ranunculaceae, and Berberidaceae. nih.govresearchgate.net The synthesis of these alkaloids can be observed from the very early stages of seedling development. mdpi.com

Enzymatic Catalysis in this compound Formation

The conversion of (S)-reticuline to this compound and its subsequent reduction are catalyzed by a specific set of enzymes, each exhibiting remarkable regio- and stereospecificity.

This compound Synthase (CYP719B1) Activity and Stereospecificity

The formation of this compound from (S)-reticuline is an intramolecular C-C phenol (B47542) coupling reaction. In some plant species, this reaction is catalyzed by specific cytochrome P450 enzymes. While salutaridine synthase (CYP719B1) from opium poppy is known to be highly stereoselective for (R)-reticuline to produce salutaridine, other P450s can utilize (S)-reticuline. researchgate.netuniprot.org For example, a novel enzyme from Menispermum dauricum, MdCYP80G10, has been identified to catalyze the C2′-C4a phenol coupling of (S)-reticuline to form this compound. d-nb.info In contrast to the strict specificity of plant enzymes like CYP719B1, mammalian cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, have been shown to catalyze the phenol-coupling of both (R)- and (S)-reticuline, producing a mixture of alkaloids, including this compound from (S)-reticuline. nih.govnih.gov

This compound Reductase (SalR, EC 1.1.1.248) Function and Substrate Interactions

Following its formation, this compound can be further metabolized. The enzyme analogous to salutaridine reductase (SalR), which reduces salutaridine to 7(S)-salutaridinol in the morphine biosynthesis pathway, would act on this compound. chemfaces.com SalR is a short-chain dehydrogenase/reductase that catalyzes a stereospecific reduction. chemfaces.comsemanticscholar.org Studies on SalR have revealed a unique substrate-binding flap and have identified key amino acid residues involved in substrate binding and catalysis. researchgate.net While SalR itself shows strong specificity for salutaridine, the existence of analogous reductases acting on this compound in plants that produce this compound-derived alkaloids is highly probable. Research on SalR has also shown that mutations can alter its substrate inhibition and even increase its maximal velocity, providing insights into the enzyme's mechanism. chemfaces.comsemanticscholar.org

Role of Cytochrome P450 Enzymes (CYP450s) in Phenol Coupling

Cytochrome P450 enzymes are a large and diverse group of enzymes that play a critical role in the biosynthesis of BIAs, particularly in catalyzing complex C-C and C-O phenol coupling reactions. oup.comd-nb.info The formation of the morphinan skeleton of both salutaridine and this compound is a result of an intramolecular phenol coupling reaction catalyzed by a P450 enzyme. nih.govnih.gov Different subfamilies of CYP450s, such as CYP80 and CYP719, are responsible for the formation of various BIA skeletons. oup.comd-nb.info For instance, CYP719B1 from Papaver somniferum specifically catalyzes the ortho-para phenol coupling of (R)-reticuline to yield salutaridine. researchgate.net In Menispermum dauricum, a different P450, MdCYP80G10, has been shown to catalyze the formation of this compound from (S)-reticuline. frontiersin.orgd-nb.info Fungal systems also utilize P450 enzymes for regio- and stereoselective phenol coupling, suggesting a widespread role for these enzymes in nature. nih.gov

Involvement of Other Key Enzymes (e.g., O-Methyltransferases, 2-Oxoglutarate-Dependent Dioxygenases)

The biosynthesis of this compound and its subsequent conversion to other alkaloids involves a variety of key enzymatic reactions beyond the initial cyclization. Among the crucial enzyme families implicated in these pathways are O-methyltransferases (OMTs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). researchgate.netnih.gov

Integrated transcriptomic and metabolomic studies in Sinomenium acutum, a plant known for producing the this compound-derived alkaloid sinomenine (B1681799), have identified numerous candidate genes encoding these enzymes. researchgate.netnih.gov While the core of this compound is formed from (S)-reticuline by a cytochrome P450 enzyme (this compound synthase), subsequent modifications are essential for the diversification of related alkaloids. frontiersin.orgnih.gov For instance, the biosynthesis of sinomenine from this compound requires further enzymatic steps.

O-Methyltransferases (OMTs) are vital for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on a substrate. In the broader context of benzylisoquinoline alkaloid (BIA) biosynthesis, OMTs are responsible for the specific methylation patterns that define many compounds. In the pathway leading from (S)-reticuline, multiple OMTs have already acted to establish its structure. Further OMT activity could be involved in modifying downstream products of this compound.

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) represent a large superfamily of non-heme iron-containing enzymes that catalyze a wide range of oxidation reactions, including hydroxylation, demethylation, and desaturation. mdpi.comjianhaidulab.com These enzymes utilize 2-oxoglutarate and molecular oxygen as co-substrates. mdpi.com In the context of morphinan alkaloid biosynthesis in S. acutum, it is hypothesized that a 2-ODD is involved in the demethylation at the C6 position of the morphinan skeleton to create a ketone functionality, a critical step in the formation of sinomenine from its precursors. nih.gov Research has focused on screening for candidate 2-ODD genes that are co-expressed with other genes in the pathway. nih.gov

A study combining metabolic profiling and transcriptome analysis in S. acutum proposed a biosynthetic pathway for sinomenine, identifying 34 key candidate genes. researchgate.netnih.gov This list includes not only cytochrome P450s but also reductases, 2-ODDs, and OMTs that are likely involved in the steps following this compound formation. researchgate.netnih.gov

Genetic and Transcriptomic Regulation of Biosynthesis

The production of this compound is tightly regulated at the genetic level, with the expression of biosynthetic genes being controlled by complex networks. Understanding this regulation is key to elucidating the complete pathway and for potential metabolic engineering applications.

Gene Expression Analysis in this compound-Producing Plants

Gene expression analysis in this compound-producing plants like Sinomenium acutum and Stephania yunnanensis has provided significant insights into the localization and regulation of BIA biosynthesis. researchgate.netmdpi.com By comparing gene expression levels across different tissues (such as roots, stems, and leaves), researchers can identify candidate genes that are highly expressed in tissues where specific alkaloids accumulate. frontiersin.orgplos.org

In S. acutum, an integrated transcriptomic and metabolomic approach revealed that the accumulation of BIAs was significantly higher in the stems compared to the leaves. researchgate.netnih.gov This finding was correlated with the differential expression of genes involved in the pathway. researchgate.netnih.govnih.gov Similarly, a study on Stephania yunnanensis identified numerous transcripts for enzymes in the BIA pathway, and interestingly, found that many of these genes were highly expressed across multiple tissues, not just in the roots where alkaloids often accumulate, suggesting the involvement of transporter proteins. mdpi.com

The expression of genes encoding key enzyme families is often analyzed in detail. For example, in S. acutum, researchers screened 105 cytochrome P450 genes and identified 12 candidates from the CYP80, CYP82, and CYP719 families, which are known to be involved in BIA biosynthesis. researchgate.netnih.gov The expression patterns of these genes were then compared across tissues to narrow down the most likely candidates for specific reactions. researchgate.netnih.gov

| Plant Species | Tissue with High BIA Accumulation | Key Findings from Gene Expression Analysis |

| Sinomenium acutum | Stems | Identified 34 key candidate genes for sinomenine biosynthesis, including CYP450s, reductases, 2-ODDs, and OMTs, with differential expression in stems vs. leaves. researchgate.netnih.gov |

| Stephania yunnanensis | Multiple tissues | Many BIA biosynthetic genes were not root-specific but highly expressed in various tissues, implying alkaloid transport mechanisms. mdpi.com |

Promoter Region Analysis of Biosynthetic Genes (e.g., SinSyn gene)

The regulation of gene expression is controlled by promoter regions located upstream of the coding sequence. Analysis of these promoters helps to identify cis-acting regulatory elements and the transcription factors that bind to them, thereby controlling the rate of transcription.

A detailed study on the promoter of the this compound synthetase (SinSyn) gene in Sinomenium acutum has been conducted. researchgate.netdntb.gov.ua Researchers cloned and analyzed a 1520 bp sequence upstream of the SinSyn gene. researchgate.netdntb.gov.ua Using reporter gene assays in transiently expressed tobacco and stable transgenic Arabidopsis, they demonstrated that the promoter and its truncated versions could initiate gene expression. researchgate.netdntb.gov.ua

Bioinformatic analysis of the pSinSyn promoter identified several putative cis-acting elements responsive to hormones and abiotic stress. researchgate.net Experimental verification confirmed that the SinSyn gene promoter responds to methyl jasmonate (MeJA), auxin, drought, and NaCl. researchgate.netdntb.gov.ua The specific regions responsible for these responses were mapped within the promoter sequence. researchgate.netdntb.gov.ua

| Regulatory Element Location | Responsive To |

| -1520 bp to -956 bp | Methyl Jasmonate (MeJA) |

| -956 bp to -1 bp | NaCl |

| -622 bp to -395 bp | Auxin |

| -395 bp to -1 bp | Drought |

Data derived from promoter analysis of the SinSyn gene in Sinomenium acutum. researchgate.netdntb.gov.ua

This research provides a theoretical basis for understanding how environmental factors and plant hormones regulate the biosynthesis of this compound. researchgate.netdntb.gov.ua

Integrated Metabolomic and Transcriptomic Approaches for Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of this compound has been greatly accelerated by the use of integrated multi-omics approaches. mdpi.comwur.nl Combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) allows for a powerful correlation analysis between gene expression and the accumulation of specific compounds. frontiersin.orgnih.gov This strategy is highly effective for identifying candidate genes involved in secondary metabolism. frontiersin.orgmdpi.com

In studies on Sinomenium acutum, researchers have employed this integrated approach to investigate BIA biosynthesis. researchgate.netnih.govfrontiersin.org By generating comprehensive transcriptome data using high-throughput sequencing and profiling the metabolome with techniques like liquid chromatography-mass spectrometry (LC-MS), they can link the expression of specific enzyme-encoding genes to the presence of their substrates and products in different tissues or under different conditions. researchgate.netnih.govnih.gov

This approach has been instrumental in:

Proposing biosynthetic pathways: By identifying co-regulated genes and co-accumulating metabolites, a putative pathway for sinomenine and other BIAs in S. acutum was proposed. researchgate.netnih.gov

Screening candidate genes: The correlation of high expression levels of specific genes (e.g., for CYP450s, OMTs, 2-ODDs) in tissues with high concentrations of relevant BIAs (like this compound) helps to prioritize genes for functional characterization. researchgate.netnih.govnih.gov

Understanding regulation: It provides a snapshot of the molecular activities, linking transcriptional regulation to metabolic output. wur.nl

The integration of genomics, transcriptomics, and metabolomics now provides the primary methodology for discovering new enzymes and understanding the regulation of BIA biosynthesis in medicinal plants. frontiersin.orgnih.gov

Relationship to Other Benzylisoquinoline Alkaloids (BIAs) and Morphine Biosynthesis

This compound is a morphinan-type benzylisoquinoline alkaloid, a class of compounds that includes the well-known opiate, morphine. frontiersin.org However, its structural relationship and biosynthetic origin place it on a distinct branch from morphine. The central precursor for this entire family of alkaloids is the BIA reticuline. The stereochemistry of reticuline is the critical branch point that determines whether the biosynthetic pathway proceeds towards this compound or towards morphine.

This compound is synthesized from (S)-reticuline . frontiersin.orgnih.gov This conversion is catalyzed by this compound synthase (SinSyn), a cytochrome P450 enzyme that performs an intramolecular phenol coupling reaction. frontiersin.orgresearchgate.net

In contrast, morphine biosynthesis, which occurs in the opium poppy (Papaver somniferum), proceeds from (R)-reticuline . nih.govcore.ac.uk The (R)-enantiomer is converted to the morphinan alkaloid salutaridine by the enzyme salutaridine synthase (SalSyn). Salutaridine is a key intermediate on the path to thebaine, codeine, and ultimately, morphine. pnas.org

This compound and salutaridine are diastereomers, meaning they have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms at some, but not all, chiral centers. While structurally similar, this stereochemical difference is biologically profound. Feeding experiments have shown that while salutaridine is incorporated into thebaine and morphine in opium poppy, this compound is not, confirming it is not a precursor in the morphine biosynthetic pathway. nih.gov

| Compound | Precursor | Key Enzyme | End Product Pathway |

| This compound | (S)-Reticuline | This compound Synthase (SinSyn) | Leads to sinomenine and other related alkaloids. nih.govfrontiersin.org |

| Salutaridine | (R)-Reticuline | Salutaridine Synthase (SalSyn) | Key intermediate in the biosynthesis of thebaine and morphine. nih.gov |

Therefore, this compound represents an enantiomeric branch of morphinan alkaloid biosynthesis that is separate from the pathway leading to morphine. frontiersin.org The evolution of distinct, stereospecific synthases (SinSyn and SalSyn) allows different plant species to produce a diverse array of structurally related but pharmacologically distinct compounds from the common precursor, reticuline.

Pharmacological Mechanisms and Preclinical Activity of Sinoacutine in Vitro and in Vivo Models

Modulation of Inflammatory Responses (Preclinical Investigations)

Sinoacutine has been shown to modulate inflammatory responses through multiple mechanisms, including the regulation of inflammatory mediators, enzymes, and key cellular signaling pathways. These effects have been observed in various preclinical models, suggesting its potential as a therapeutic agent for inflammatory conditions.

Regulation of Pro-inflammatory Cytokine and Mediator Production

In preclinical studies, this compound has demonstrated the ability to significantly reduce the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, this compound treatment led to a decrease in the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netnih.gov Interestingly, while it suppresses these pro-inflammatory cytokines, it has been observed to increase the level of interleukin-6 (IL-6) in the same cell model. nih.govresearchgate.net Further studies have also confirmed its inhibitory effect on TNF-α production. frontiersin.org

In a study involving the combined use of active components from Sargentodoxa cuneata and Patrinia villosa, of which this compound is a component, the optimal combination inhibited the expression of IL-6, TNF-α, MCP-1, IL-12p70, and IFN-γ. nih.gov

| Mediator | Effect of this compound | Model System | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Reduced | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.netfrontiersin.org |

| Interleukin-1β (IL-1β) | Reduced | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Reduced | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | Increased | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net |

Inhibition of Inflammatory Enzyme Expression and Activity

This compound's anti-inflammatory effects are also attributed to its ability to inhibit key enzymes involved in the inflammatory process. Specifically, it has been shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netinformit.org

In LPS-stimulated RAW264.7 cells, this compound was found to inhibit the gene expression of iNOS. nih.govresearchgate.net Western blot analysis further confirmed that this compound significantly inhibited the protein levels of both iNOS and COX-2. nih.govresearchgate.net This inhibition of iNOS and COX-2 is a critical mechanism underlying the reduced production of NO and PGE2, respectively. nih.govresearchgate.net

| Enzyme | Effect of this compound | Level of Inhibition | Model System | Reference |

|---|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited | Gene and Protein Expression | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.netinformit.org |

| Cyclooxygenase-2 (COX-2) | Inhibited | Protein Expression | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.netinformit.org |

Impact on Cellular Signaling Pathways

The anti-inflammatory actions of this compound are mediated through its influence on crucial intracellular signaling pathways that regulate the inflammatory response. Research has shown that this compound can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govresearchgate.net

Specifically, this compound has been observed to inhibit the phosphorylation of p65, a key component of the NF-κB pathway. nih.govresearchgate.net It also inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), another important signaling molecule. nih.govresearchgate.net In contrast, this compound has been found to promote the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, which are also part of the MAPK pathway. nih.govresearchgate.net The modulation of these pathways appears to be a central mechanism for the anti-inflammatory and analgesic effects of this compound and related compounds. researchgate.net

| Signaling Pathway | Target Molecule | Effect of this compound | Model System | Reference |

|---|---|---|---|---|

| NF-κB | p65 Phosphorylation | Inhibited | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net |

| MAPK | JNK Phosphorylation | Inhibited | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net |

| ERK Phosphorylation | Promoted | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net | |

| p38 Phosphorylation | Promoted | LPS-stimulated RAW264.7 macrophages | nih.govresearchgate.net |

Effects in Preclinical Models of Acute Lung Injury (ALI)

The anti-inflammatory properties of this compound have been investigated in a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS). nih.govresearchgate.net In this in vivo model, this compound demonstrated protective effects by reducing the lung index, a measure of lung edema and inflammation. nih.govresearchgate.net

Furthermore, this compound treatment led to decreased levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, in both lung tissues and bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net It also reduced the levels of NO, IL-6, and TNF-α in both lung tissues and BALF, further highlighting its potent anti-inflammatory activity in the context of ALI. nih.govresearchgate.net These findings suggest that this compound is a promising candidate for mitigating LPS-induced inflammatory reactions in the lungs. nih.govresearchgate.net

Anti-rheumatoid Arthritis Effects in Animal Models

While direct studies on this compound in animal models of rheumatoid arthritis (RA) are limited in the provided search results, the broader class of alkaloids from which this compound is derived, particularly sinomenine (B1681799), has been extensively studied for its anti-rheumatic effects. researchgate.net These compounds are known to exert their therapeutic effects in RA by modulating immune responses and inflammatory pathways. researchgate.net The anti-inflammatory and analgesic mechanisms of this compound, particularly its impact on the NF-κB and MAPK signaling pathways, are highly relevant to the pathology of RA. researchgate.net Animal models commonly used to study RA include collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. frontiersin.orgnih.govnih.gov

Analgesic Mechanisms (Preclinical Investigations)

This compound is extracted from plants that have been traditionally used for their analgesic properties. nih.gov Preclinical investigations into the analgesic mechanisms of related compounds, such as sinomenine, have revealed that they can alleviate pain in various animal models. These effects are often linked to the modulation of inflammatory pathways and neurotransmitter systems. For instance, some natural bioactive compounds exert their analgesic effects by decreasing the expression of COX-2. mdpi.com The development of effective analgesics often relies on preclinical testing in standardized experimental pain models. nih.govfrontiersin.org

Effects on Nociceptive Thresholds in Animal Models

Nociception, the sensory nervous system's response to harmful or potentially harmful stimuli, is a key area of investigation in pain research. Animal models are crucial for understanding how compounds like this compound may modulate pain pathways. nih.govnih.gov These models often involve the application of thermal, mechanical, or chemical stimuli to assess the animal's pain response threshold. nih.govharvard.edu While direct studies on this compound's effects on nociceptive thresholds are limited, the broader context of pain research often involves measuring reflexive behaviors, such as withdrawal from a noxious stimulus, to quantify the analgesic potential of a substance. nih.gov

Interaction with Opioid Receptor Pathways (inferred from sinomenine research)

The structural similarity of this compound to other morphinane alkaloids, such as sinomenine, suggests a potential interaction with opioid receptor pathways. Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) receptors, are key players in the modulation of pain. painphysicianjournal.comfrontiersin.org Activation of these G protein-coupled receptors typically leads to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. mdpi.comtranspopmed.org Research on sinomenine has indicated that its vasorelaxant effects may involve the inhibition of Ca2+ channels and the activation of nitric oxide (NO) and prostaglandin I2 synthesis, mechanisms that can be influenced by opioid receptor signaling. tandfonline.com Given the shared chemical scaffold, it is plausible that this compound may engage similar pathways, although direct evidence is needed to confirm this hypothesis.

Cytoprotective Activities (In Vitro Studies)

In vitro studies have provided evidence of this compound's ability to protect cells from damage.

Protection Against Oxidative Stress-Induced Cell Injury

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of cellular injuries and diseases. nih.gov this compound has demonstrated cytoprotective effects against oxidative stress in laboratory settings. Specifically, it has been shown to inhibit the decrease in viability of PC12 cells, a cell line commonly used in neurological research, when these cells are exposed to hydrogen peroxide, a potent inducer of oxidative stress. caymanchem.com This protective effect was observed at concentrations of 1 and 10 μM. caymanchem.com The ability of natural compounds to mitigate oxidative stress is a significant area of research, with mechanisms often involving the induction of protective enzymes like heme oxygenase-1. nih.govnih.gov

Vasorelaxant Activities (Preclinical Investigations)

The ability of a compound to relax blood vessels has important implications for cardiovascular health.

Induction of Relaxation in Isolated Vascular Tissues

Preclinical investigations have demonstrated the vasorelaxant properties of this compound. In studies using isolated rat aortic rings that were pre-contracted, this compound was found to induce relaxation. caymanchem.com The potency of this effect was quantified with an IC50 value of 32.8 μM, which represents the concentration of this compound required to achieve 50% of the maximum relaxation response. caymanchem.com This activity suggests that this compound may have the potential to influence blood pressure and vascular tone.

Immunomodulatory Effects (Preclinical Investigations)

The immune system plays a critical role in both health and disease, and compounds that can modulate its activity are of significant therapeutic interest. mdpi.com While direct and extensive preclinical studies on the immunomodulatory effects of this compound are not yet widely available, research into related compounds and the general field of natural product pharmacology provides a basis for potential investigation. For instance, sinomenine has been shown to possess anti-inflammatory and immunosuppressive properties. researchgate.netnih.gov It has been observed to affect mononuclear cells and, in combination with other agents, can modulate the immune response in transplant models. tandfonline.comnih.gov Given the structural relationship, exploring the immunomodulatory capacity of this compound is a logical next step in its preclinical evaluation. nih.gov

Influence on Macrophage Activation and Function

Macrophages are critical players in the immune system, orchestrating both the initiation and resolution of inflammation. mdpi.comrndsystems.com They exhibit different functional phenotypes, broadly classified as classically activated (M1) macrophages, which promote inflammation, and alternatively activated (M2) macrophages, which are involved in tissue repair and resolving inflammation. mdpi.comrndsystems.com The activation state of macrophages significantly influences the progression of inflammatory diseases. mdpi.com

Preclinical research has demonstrated that this compound can modulate macrophage functions, particularly by suppressing pro-inflammatory responses. In a study utilizing a lipopolysaccharide (LPS)-induced RAW264.7 macrophage cell model, this compound was shown to inhibit key inflammatory pathways. researchgate.net The compound significantly reduced the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net This anti-inflammatory effect is attributed to its ability to regulate the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways, which are central to the inflammatory response in macrophages. researchgate.net Furthermore, in an in vivo model of acute lung injury, this compound was found to reduce myeloperoxidase (MPO) activity, indicating an inhibition of neutrophil accumulation, a process often driven by macrophage-secreted mediators. researchgate.net

Table 1: Effects of this compound on Macrophage Function (In Vitro)

| Parameter | Cell Model | Inducer | Observed Effect of this compound | Associated Pathway | Source |

|---|---|---|---|---|---|

| Cytokine Production | RAW264.7 Macrophages | LPS | Inhibition of TNF-α and IL-6 | NF-κB, JNK | researchgate.net |

| Inflammatory Signaling | RAW264.7 Macrophages | LPS | Regulation of NF-κB and JNK pathways | NF-κB, JNK | researchgate.net |

Modulation of T-cell Proliferation and Cytokine Secretion

T-cells are a cornerstone of the adaptive immune system, and their proliferation and secretion of cytokines are vital for orchestrating targeted immune responses. mdpi.com Upon activation, T-cells differentiate and release a variety of cytokines, such as interferons and interleukins, which can either stimulate or suppress immune functions. mdpi.comfrontiersin.org The signaling pathways that control T-cell proliferation can be distinct from those that trigger cytokine secretion. nih.gov

Currently, direct preclinical research detailing the specific effects of this compound on T-cell proliferation and cytokine secretion is not extensively documented in the available scientific literature. However, its demonstrated anti-inflammatory properties in macrophage models suggest a potential for immunomodulatory effects that could extend to T-lymphocytes. The modulation of cytokines like IL-6 and TNF-α by this compound in macrophages is relevant, as these cytokines also play a role in T-cell differentiation and activation. researchgate.netfrontiersin.org Further investigation is required to elucidate any direct influence of this compound on T-cell functions.

Other Investigational Biological Activities (Preclinical/In Vitro)

Potential Antimicrobial Properties

This compound has been identified as a compound with potential antimicrobial activity. biosynth.com Research has indicated that it possesses antiviral properties, with one report noting its activity against the Herpes Simplex virus. ikm.org.my The proposed mechanism for its biological activity includes the inhibition of polymerase chain reaction (PCR) in mammalian tissues, a process it does not appear to affect in bacteria, suggesting a degree of selectivity in its action. biosynth.com While this compound is an alkaloid isolated from plants like Stephania yunnanensis, studies on the antimicrobial effects of extracts from this plant have sometimes focused on other constituent alkaloids, such as tetrahydropalmatine (B600727) and palmatine (B190311) for their activity against MRSA. biomedres.info

Table 2: Investigational Antimicrobial Properties of this compound

| Activity Type | Target | Reported Finding | Source |

|---|---|---|---|

| Antiviral | Herpes Simplex Virus | Exhibited positive antiviral activity. | ikm.org.my |

| General Antimicrobial | Not specified | Described as an antimicrobial agent. | biosynth.com |

Anti-Tumor Activity Research in Cell Lines

In vitro studies using cancer cell lines are a primary method for screening the potential anti-tumor activity of chemical compounds. rjonco.commdpi.com this compound has been investigated in this context and has shown potential as an anti-proliferative agent.

Research indicates that this compound can decrease the proliferation of cervical cancer cells. biosynth.com The mechanism underlying this activity is reported to involve the inhibition of DNA replication and protein synthesis, which are fundamental processes for the growth of tumor cells. biosynth.com It has been proposed that this compound may initiate this effect by binding to toll-like receptors on the surface of these cancer cells. biosynth.com

Table 3: Preclinical Anti-Tumor Activity of this compound

| Cell Line Type | Observed Effect | Proposed Mechanism of Action | Source |

|---|---|---|---|

| Cervical Cancer Cells | Decreased cell proliferation. | Inhibition of DNA replication and protein synthesis; binding to toll-like receptors. | biosynth.com |

Chemical Synthesis and Analog Design of Sinoacutine

Total Synthesis Strategies of Sinoacutine

The total synthesis of this compound, a morphinan (B1239233) alkaloid, is often discussed in the context of its stereoisomer, salutaridine (B1681412), as they are key intermediates in the biosynthesis of morphine. Synthetic efforts are aimed at efficiently constructing the characteristic 4,5-epoxymorphinan core.

The synthesis of this compound and its relatives is a challenge that has spurred the development of novel synthetic methods. The art and science of total synthesis involve not just the creation of the target molecule but also the discovery of new reactions and strategies. scripps.edu Early approaches often drew inspiration from biosynthetic pathways, providing a logical framework for retrosynthetic analysis.

A notable route to the core morphine skeleton, which includes this compound, involves strategies for forming the key dihydrobenzofuran and piperidine (B6355638) rings. researchgate.net One approach successfully led to the synthesis of racemic salutaridine and this compound. researchgate.net This highlights a common strategy in alkaloid synthesis where a single synthetic pathway can provide access to multiple related natural products. connectedpapers.comconnectedpapers.com The methodologies employed often need to be robust and adaptable, as demonstrated in the synthesis of various Lycopodium alkaloids where initial strategies required significant revision to overcome unexpected challenges in ring formation. mdpi.com A key consideration in these multi-step syntheses is the development of a robust route to a late-stage common intermediate that can then be diversified to yield various target alkaloids. osti.gov

Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound, as the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Desymmetrization strategies have become powerful tools in total synthesis, allowing for precise control over the formation of chiral centers from symmetrical starting materials. rsc.org

In the context of morphinan alkaloids, stereoselective synthesis is crucial for establishing the correct configuration of multiple stereocenters. researchgate.net For instance, a key challenge is the creation of the benzylic quaternary stereocenter. researchgate.net Methodologies such as cuprate (B13416276) conjugate additions have been employed to establish this critical center with high selectivity. researchgate.net Another powerful technique involves the use of cascade reactions, where multiple bonds and stereocenters are formed in a single, orchestrated sequence. A light-mediated cyclization has been used to form a tricyclic cis-fused benzofuran, a key structural component, in a diastereoselective manner. researchgate.net The development of such stereoselective methods is essential for producing enantiomerically pure material, which is critical for pharmacological evaluation. rsc.org These advanced strategies, including bio-inspired intramolecular reactions and selective oxidations, are often necessary to navigate the synthesis of highly sensitive and stereochemically complex alkaloids. nih.gov

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, or pharmacokinetic properties. This process often involves rational design based on the natural product's structure, followed by targeted chemical modifications. rsc.org

Rational drug design uses the structure of a target molecule to create new compounds with desired properties. nih.govresearchgate.net For alkaloid derivatives, this often involves identifying key structural motifs responsible for biological activity and regions of the molecule that can be modified without losing activity. nih.gov For example, in studies on noscapine, another alkaloid, molecular modeling was used to understand why modifications at a specific position on the benzofuranone ring dramatically impacted biological activity. nih.gov This "in silico" analysis helps predict which modifications might lead to steric clashes with a biological target and which might enhance binding. nih.gov This predictive modeling allows chemists to focus their synthetic efforts on analogs that are most likely to succeed, saving time and resources. nih.gov The goal is to generate a library of compounds with systematic variations to explore the chemical space around the parent scaffold. mdpi.com

Once analogs are designed, specific chemical reactions are needed to create them. The functional groups on the parent scaffold serve as handles for chemical modification. mdpi.com For alkaloids containing hydroxyl or methoxy (B1213986) groups, common modifications include O-demethylation followed by acylation or alkylation to introduce new functional groups. nih.gov In the case of noscapine, selective O-demethylation yielded a 7-hydroxy derivative, which then served as a versatile intermediate for creating a series of new analogs through reactions like acylation with acetic anhydride (B1165640) or benzoyl chloride. nih.gov

Nitrogen heterocycles, a common feature in alkaloids like this compound, are also attractive sites for modification. osti.gov Advanced methods like site-selective C-H borylation followed by cross-coupling reactions can be used to introduce new substituents onto the heterocyclic rings, further diversifying the molecular structure. osti.gov These late-stage functionalization strategies are highly valuable as they allow a common, complex intermediate to be converted into a wide range of derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. taylorandfrancis.com By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule are essential for its function (the pharmacophore) and which parts can be altered to fine-tune its properties. georgiasouthern.edu

The process involves systematically changing substituents on the parent molecule and measuring the resulting change in a specific biological assay. For instance, in the development of novel urease inhibitors based on amantadine, researchers synthesized derivatives with different aryl and alkyl chains and tested their inhibitory potency (IC₅₀ values). mdpi.com This allowed them to conclude that long alkyl chains were vital for potent inhibition. mdpi.com Similarly, in an SAR study of oxadiazole antibacterials, analogs with various hydrophobic and halogen substituents were synthesized and tested against a panel of bacteria to determine which modifications retained or improved activity. conicet.gov.ar A general trend observed was that introducing hydrogen-bond-donating groups decreased antimicrobial activity. conicet.gov.ar

For this compound derivatives, an SAR study would involve synthesizing analogs with modifications at various positions—such as the hydroxyl group, the methoxy groups, or the nitrogen atom—and evaluating their effects on a relevant biological target. The resulting data, often presented in tables comparing structure to activity (e.g., IC₅₀ values), provides critical insights for designing the next generation of more effective compounds. mdpi.com

The following table demonstrates a typical SAR analysis for a series of hypothetical derivatives based on a common alkaloid scaffold, illustrating how systematic modifications can influence inhibitory activity against a target enzyme.

| Compound | Scaffold Modification (R Group) | IC₅₀ (µM) |

|---|---|---|

| Parent Molecule | -OCH₃ | 50.2 |

| Derivative 1 | -OH | 15.5 |

| Derivative 2 | -OCH₂CH₃ | 45.8 |

| Derivative 3 | -F | 25.1 |

| Derivative 4 | -Cl | 18.9 |

| Derivative 5 | -H | 80.4 |

Correlation of Structural Modifications with Biological Activity

The structure-activity relationship (SAR) of this compound, a morphinan alkaloid, is a critical area of study for the development of new therapeutic agents. While extensive synthesis of a wide range of this compound derivatives is not broadly documented, SAR can be inferred by comparing its structure and biological activities with those of structurally related alkaloids. This compound itself has demonstrated notable biological effects, including anti-inflammatory and cell-protective properties. scielo.brnih.gov

This compound is the enantiomer of salutaridine and is biosynthesized from (S)-reticuline through an ortho-para oxidative coupling. thieme-connect.de Its morphinan skeleton is shared by numerous compounds with significant pharmacological activities. A study on morphinane alkaloids isolated from Sinomenium acutum revealed that this compound, along with N-demethylsinomenine and 7,8-didehydro-4-hydroxy-3,7-dimethoxymorphinan-6-ol, exhibited protective effects against cell injury induced by hydrogen peroxide. nih.gov This suggests that the core morphinan structure is crucial for this cytoprotective activity.

The anti-inflammatory activity of this compound has also been reported. scielo.br When comparing this compound to other isoquinoline (B145761) alkaloids, specific structural features appear to modulate this activity. For instance, studies on crebanine, a structurally related aporphine (B1220529) alkaloid, have shown that modifications, such as the introduction of bromine atoms to create 2Br-Crebanine, can enhance anti-inflammatory and analgesic effects while potentially reducing toxicity. frontiersin.org This highlights that substitutions on the aromatic rings of the core structure can significantly impact biological outcomes. Although this is not a direct modification of this compound, it provides a rationale for exploring similar halogenations or other substitutions on the this compound scaffold.

Furthermore, a comparative study involving the antiplasmodial activity of tazopsine, this compound, and sinomenine (B1681799) indicated that the southern part of the alkaloid structure has a profound influence on bioactivity. scielo.br This suggests that modifications to the C-ring of this compound could be a key strategy for altering its biological profile.

The table below presents this compound and related alkaloids, highlighting the structural variations that contribute to different biological activities.

| Compound Name | Key Structural Differences from this compound | Reported Biological Activity |

| This compound | - | Anti-inflammatory, Cell-protective scielo.brnih.gov |

| Salutaridine | Enantiomer of this compound | Precursor in morphine biosynthesis thieme-connect.de |

| Sinomenine | Different substitution pattern on the A and C rings | Anti-inflammatory, Analgesic scielo.br |

| N-demethylsinomenine | Lacks the N-methyl group of sinomenine | Cell-protective nih.gov |

| Crebanine | Aporphine alkaloid (different ring linkage) | Anti-inflammatory, Analgesic frontiersin.org |

| 2Br-Crebanine | Brominated derivative of Crebanine | Enhanced anti-inflammatory and analgesic activity frontiersin.org |

These comparisons underscore that even subtle changes to the morphinan scaffold, such as stereochemistry, N-substitution, and functional groups on the rings, can lead to significant variations in biological activity. Future synthetic efforts focusing on the targeted modification of this compound's functional groups are necessary to establish a more detailed SAR and to optimize its therapeutic potential.

Computational Chemistry and In Silico Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational chemistry and in silico methods are indispensable tools in modern drug discovery, enabling the prediction of biological activities and the rational design of new compounds. researchgate.net These approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are highly relevant for exploring the therapeutic potential of this compound and its analogs.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized molecules. For morphinan derivatives, QSAR studies have been successfully applied. For example, a study on the antinociceptive activity of 31 morphinan derivatives utilized multiple linear regression and artificial neural networks to create models with good descriptive and predictive power (approximately 92% and 76%, respectively). nih.gov Although this study was not exclusively focused on this compound, it demonstrates the feasibility of applying QSAR to this class of alkaloids to guide the design of new analogs with potentially enhanced analgesic or other therapeutic effects. The models identified that specific molecular descriptors are key to the observed activity, providing a basis for targeted structural modifications. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. d-nb.inforesearchcommons.org This method is crucial for understanding the mechanism of action at a molecular level and for designing derivatives with improved target specificity and potency. While specific molecular docking studies targeting this compound are not extensively reported, research on related alkaloids demonstrates the utility of this approach. For instance, in silico analyses of neferine, a bisbenzylisoquinoline alkaloid, revealed its interaction with P-glycoprotein, suggesting a mechanism for overcoming multidrug resistance in cancer cells. researchgate.net

Given that this compound exhibits anti-inflammatory properties, molecular docking could be employed to study its interaction with key inflammatory targets such as cyclooxygenase (COX) enzymes or components of the NF-κB signaling pathway. frontiersin.org By simulating the binding of this compound and its virtual analogs to the active sites of these proteins, researchers can prioritize the synthesis of compounds with the most promising interaction profiles. This in silico screening process can significantly accelerate the discovery of more potent and selective anti-inflammatory agents derived from the this compound scaffold. The combination of QSAR and molecular docking provides a powerful strategy for the rational design and optimization of this compound analogs for various therapeutic applications.

Advanced Analytical and Characterization Techniques for Sinoacutine Research

Spectroscopic Methods for Elucidating Molecular Structure and Conformation

Spectroscopic techniques are fundamental in determining the molecular architecture of natural products like sinoacutine. nih.gov Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the identity and structure of the compound. arxiv.org The chemical structure of this compound, characterized by a phenanthrene (B1679779) nucleus and an ethylamine (B1201723) bridge, has been elucidated and confirmed through extensive spectroscopic analysis. nih.govchemfaces.com

In one study, the structures of several morphinane alkaloids isolated from the stems of Sinomenium acutum, including this compound, were determined using a combination of spectroscopic methods and chemical analysis. chemfaces.com Similarly, researchers elucidated the structures of new isoquinoline (B145761) alkaloids from the seeds of Nandina domestica by employing a comprehensive analysis of spectroscopic data, including IR, UV, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and both one-dimensional (1D) and two-dimensional (2D) NMR. informahealthcare.com The optical activity and spectra from nuclear magnetic resonance and mass spectrometry have been analyzed to differentiate this compound from its isomer, salutaridine (B1681412). nih.gov These analytical approaches are crucial for the unambiguous identification and structural confirmation of this compound in complex natural extracts. nptel.ac.innih.gov

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Findings/Data | Source |

|---|---|---|---|

| NMR, MS | This compound, Salutaridine | Analysis of optical activity, NMR, and mass spectra to differentiate the isomers. | nih.gov |

| IR, UV, HRESIMS, 1D & 2D NMR | This compound | Part of a suite of techniques used to identify known alkaloids in Nandina domestica. | informahealthcare.com |

| Spectroscopic Analysis | this compound | Elucidation of structure from Sinomenium acutum isolates. | chemfaces.com |

Mass Spectrometry Applications in Quantification and Metabolomics

Mass spectrometry (MS) is a powerful tool in this compound research due to its high sensitivity and selectivity, making it ideal for both identifying and quantifying metabolites in complex biological samples. silantes.com It is a cornerstone of metabolomics, the comprehensive study of small molecules in a biological system. silantes.commdpi.com

Metabolomic studies utilize MS to create a snapshot of the metabolic products within an organism. mdpi.com For instance, metabolomic analysis of Sinomenium acutum revealed a significant positive correlation between the accumulation of this compound and coclaurine, suggesting a close biosynthetic relationship. mdpi.com In another study, high-resolution mass spectrometry was employed to analyze mouse urine, successfully tracking endogenous morphine and its biosynthetic precursors, including salutaridine/sinoacutine. pnas.org The analysis identified fragment ions at m/z 297 and m/z 265 from the parent ion at m/z 328, confirming the presence of salutaridine/sinoacutine. pnas.org

The fragmentation patterns of morphinan (B1239233) alkaloids, including this compound, have been investigated to understand their behavior under collision-induced dissociation in mass spectrometry. researchgate.net This foundational knowledge is critical for developing targeted quantitative methods and for profiling metabolites in vivo. nih.gov Liquid chromatography-mass spectrometry (LC-MS) based metabolite profiling is a key technique for this purpose, enabling the characterization of key metabolites and enhancing the understanding of metabolic mechanisms. nih.govrsc.org

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Analytical Method | Matrix | Parent Ion (m/z) | Fragment Ions (m/z) | Application | Source |

|---|---|---|---|---|---|

| HR-LC-MS | Mouse Urine | 328 | 297, 265 | Identification of biosynthetic precursors. | pnas.org |

| LC-MS/MS | Sinomenium acutum plant | - | - | Metabolomic analysis and correlation studies. | mdpi.com |

| UPLC-QTOF/MS | Sinomenium acutum | - | - | Characterization of alkaloid fragmentation pathways. | researchgate.net |

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the quantitative analysis and purity assessment of this compound in various samples, from plant extracts to biological fluids.

The coupling of Ultra-High Performance Liquid Chromatography with a triple quadrupole tandem mass spectrometer (UHPLC-QQQ-MS/MS) provides exceptional sensitivity, precision, and accuracy for quantitative analysis. nih.gov This technique is particularly valuable for the simultaneous determination of multiple alkaloids in complex matrices like traditional Chinese medicine preparations. nih.govresearchgate.net

A UHPLC-QQQ-MS/MS method was developed for the simultaneous quantification of 11 alkaloids, including this compound, in the stem of Sinomenium acutum. nih.govnih.gov The method demonstrated high accuracy, with recovery rates for all alkaloids falling within the range of 97.7% to 103.5%. nih.gov In this analysis of thirty-five batches of S. acutum stem samples, the average content of this compound was found to be 44.4 μg/g. nih.govresearchgate.net The optimized Multiple Reaction Monitoring (MRM) mode in the positive ion mode provided high ionization efficiency and sensitivity for the analysis. nih.gov Such methods are crucial for quality control and ensuring the consistency of herbal products. researchgate.net

Table 3: UHPLC-QQQ-MS/MS Method Parameters for Alkaloid Quantification

| Parameter | Details | Source |

|---|---|---|

| Instrumentation | Ultra-High Performance Liquid Chromatography with Triple Quadrupole Tandem Mass Spectrometry (UHPLC-QQQ-MS/MS) | nih.gov |

| Mobile Phase | 0.1% formic acid (A) and acetonitrile (B52724) (B) | nih.gov |

| Ionization Mode | Positive Mode for higher efficiency and sensitivity | nih.gov |

| Application | Simultaneous quantification of 11 alkaloids in S. acutum stem | nih.govnih.gov |

| Average this compound Content | 44.4 μg/g | nih.govresearchgate.net |

| Recovery Rate | 97.7%–103.5% for all 11 target alkaloids | nih.gov |

High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, is a robust and reliable method for conducting pharmacokinetic studies. researchgate.netnih.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

An accurate and sensitive HPLC method was developed to evaluate the pharmacokinetics of this compound in Sprague-Dawley rats. nih.govtandfonline.com This research found that the pharmacokinetic parameters of this compound fit a two-compartment model. researchgate.nettandfonline.com In another study, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established to investigate the pharmacokinetic characteristics of alkaloids from Sinomenium acutum in rats after oral administration. magtech.com.cn The results showed good linearity for this compound over a concentration range of 13.8-3530.0 ng/mL in rat plasma. magtech.com.cn These studies provide a scientific basis for further research by elucidating the pharmacokinetic behavior of this compound. researchgate.netnih.gov

Table 4: Selected Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Administration | Analytical Method | Source |

|---|---|---|---|---|

| Cmax | 14.88 µg/mL | Oral | LC-MS/MS | magtech.com.cn |

| Tmax | 55.00 min | Oral | LC-MS/MS | magtech.com.cn |

| T1/2 (half-life) | 2.64 h | Oral | LC-MS/MS | magtech.com.cn |

| AUC(0-t) | 2482.76 µg·h·mL⁻¹ | Oral | LC-MS/MS | magtech.com.cn |

| Pharmacokinetic Model | Two-compartment model | Intravenous | HPLC | researchgate.netnih.govtandfonline.com |

Table 5: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Salutaridine | |

| Coclaurine | |

| Morphine | |

| Sinomenine (B1681799) | |

| Magnoflorine | |

| Acutumine | |

| Higenamine | |

| Palmatine (B190311) | |

| Magnocurarine | |

| Columbamine | |

| 8-oxypalmatine | |

| Jatrorrhizine | |

| Sinomenine N-oxide | |

| N-demethylsinomenine | |

| 7,8-didehydro-4-hydroxy-3,7-dimethoxymorphinan-6-ol | |

| N-northis compound | |

| Acutumidine | |

| (R)-reticuline | |

| (S)-reticuline | |

| (S)-isoboldine | |

| (S)-domesticine | |

| (S)-nantenine | |

| Menispermine | |

| O-Methylpallidine | |

| (E, E)-terrestribisamide | |

| (E, Z)-terrestribisamide | |

| (Z, Z)-terrestribisamide | |

| (R)-carnegine | |

| Berberine | |

| (-) pallidine | |

| (+) pallidinine | |

| (+)-milonine | |

| (-) 8,14-dehydrosalutaridine | |

| Acetonitrile |

Future Directions and Research Perspectives for Sinoacutine

Elucidation of Remaining Gaps in Biosynthetic Pathways

The biosynthesis of benzylisoquinoline alkaloids (BIAs), including sinoacutine, is a complex process involving numerous enzymatic steps. frontiersin.orgnih.gov While significant progress has been made, several gaps in the complete biosynthetic pathway of this compound remain. The pathway begins with the precursor L-tyrosine and proceeds through several intermediates to form (S)-reticuline. frontiersin.orgnih.gov

A pivotal step in the formation of this compound is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. frontiersin.orgnih.govresearchgate.net Recently, a novel leaf-specific enzyme, MdCYP80G10, from Menispermum dauricum was identified as being responsible for this stereospecific conversion. frontiersin.orgnih.govresearchgate.netnih.gov This discovery was a significant step forward, yet questions remain. For instance, the complete sequence of downstream modifications leading from the initial coupled product to the final this compound molecule is not fully characterized.

Future research will likely focus on identifying and characterizing the enzymes responsible for any subsequent reactions. d-nb.info The integration of transcriptomics, metabolomics, and genomics is a powerful approach for this, allowing researchers to correlate gene expression with the presence of specific metabolites and identify candidate genes. frontiersin.orgnih.govresearchgate.net For example, studies in Sinomenium acutum have used this integrated approach to propose biosynthetic pathways and identify candidate genes for various BIAs, including those downstream of (S)-reticuline. researchgate.netnih.gov A key finding in S. acutum was the absence of reticuline (B1680550) epimerase (REPI/STORR), which converts (S)-reticuline to (R)-reticuline, suggesting a direct pathway from (S)-reticuline. nih.gov

Further investigation into the regulation of these biosynthetic genes is also crucial. Understanding how factors like tissue-specific expression and environmental cues influence the production of this compound will be essential for both fundamental knowledge and potential biotechnological applications. nih.gov

Exploration of Novel Pharmacological Targets and Mechanisms (In Vitro/Preclinical)

This compound has demonstrated a range of pharmacological activities in preclinical studies, including cytoprotective and anti-inflammatory effects. chemfaces.comnih.govcaymanchem.com However, a comprehensive understanding of its molecular targets and mechanisms of action is still evolving.